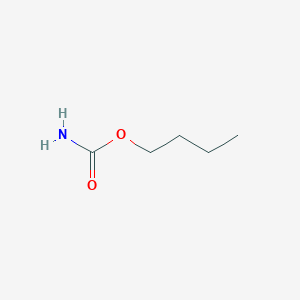

Butyl carbamate

Description

Properties

IUPAC Name |

butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKTUOZKZKCGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060462 | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C (WITH DECOMP) | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS | |

CAS No. |

592-35-8 | |

| Record name | Butyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY8I82AJS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Butyl Carbamate

This technical guide provides a comprehensive overview of the chemical properties and structural information for n-butyl carbamate (B1207046) and its isomer, tert-butyl carbamate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and structural visualizations.

Introduction to Butyl Carbamates

Butyl carbamates are organic compounds derived from carbamic acid, characterized by a butyl group attached to the oxygen atom of the carbamate functional group. These compounds and their derivatives are of significant interest in medicinal chemistry and biochemical research, often serving as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The two most common isomers are n-butyl carbamate and tert-butyl carbamate, each possessing distinct physical and chemical properties that dictate their applications.

Chemical Structure and Identification

The structural arrangement of the butyl group significantly influences the properties of the molecule.

n-Butyl Carbamate

n-Butyl carbamate features a straight-chain butyl group.

-

IUPAC Name: butyl carbamate[2]

-

SMILES: CCCCOC(=O)N[2]

-

InChI: InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7)[2]

-

InChIKey: SKKTUOZKZKCGTB-UHFFFAOYSA-N[2]

tert-Butyl Carbamate

tert-Butyl carbamate, often referred to as Boc-amide, incorporates a bulky tertiary butyl group.

-

IUPAC Name: tert-butyl carbamate[4]

-

SMILES: C(OC(C)(C)C)(=O)N[5]

-

InChI: InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)[5][6]

Physicochemical Properties

The quantitative physicochemical properties of n-butyl carbamate and tert-butyl carbamate are summarized in the tables below. These properties are crucial for their handling, formulation, and application in various chemical processes.

n-Butyl Carbamate

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [2][3] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Solid, Prisms | [2] |

| Melting Point | 53-55 °C | [2][8] |

| Boiling Point | 204 °C (with decomposition) | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [8] |

| Water Solubility | 25.8 g/L at 37 °C | [2] |

| Solubility in Organic Solvents | Very soluble in ethanol, slightly soluble in chloroform.[2] Soluble in acetone.[1] | |

| Vapor Pressure | 0.15 mmHg at 25 °C (estimated) | [2] |

| LogP (Octanol/Water) | 0.85 (measured), 0.91 (estimated) | [2][8] |

| Enthalpy of Sublimation | 94 ± 8 kJ/mol (at 292 to 316 K) | [9] |

tert-Butyl Carbamate

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [7] |

| Molecular Weight | 117.15 g/mol | [7] |

| Appearance | White to slightly yellow needles/crystalline powder | [10] |

| Melting Point | 105-108 °C | [10] |

| Boiling Point | 218.95 °C (rough estimate) | |

| Density | 1.1274 g/cm³ (rough estimate) | |

| Water Solubility | Slightly soluble | [10] |

| Solubility in Organic Solvents | Soluble in methylene (B1212753) chloride, chloroform, and alcohols.[10] Slightly soluble in petroleum ether. | |

| Vapor Pressure | 0.408 mmHg at 25 °C | [10] |

| pKa | 13.59 ± 0.50 (Predicted) | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of butyl carbamates are essential for reproducible results in a research setting.

Synthesis of n-Butyl Carbamate

A common method for the synthesis of n-butyl carbamate involves the reaction of urea (B33335) with n-butyl alcohol.[11]

Materials:

-

n-butyl alcohol (13.1 moles, 970 g)

-

Urea (3 moles, 180 g)

-

Ligroin (b.p. 60–90°)

Procedure:

-

A 2-liter round-bottom flask equipped with a reflux condenser is charged with n-butyl alcohol.[11]

-

The alcohol is warmed, and urea is added in small portions with shaking, ensuring it dissolves without melting to avoid the formation of cyanuric acid.[11]

-

The mixture is then boiled for 20-25 hours.[11]

-

After boiling, the reflux condenser is removed, and the liquid is distilled through an efficient column until the liquid temperature reaches 150°C to remove excess butyl alcohol containing ammonia.[11]

-

The residue, which solidifies upon cooling, is boiled with 1 liter of ligroin, filtered, and the undissolved solid is boiled again with two 100-cc portions of ligroin.[11]

-

The combined ligroin filtrates are distilled under atmospheric pressure until the liquid temperature reaches 150°C.[11]

-

The residue is then distilled under reduced pressure, and the fraction boiling at 108–109°/14 mm is collected.[11]

-

The resulting product is pure n-butyl carbamate with a melting point of 53–54°C. The yield is approximately 75-76%.[11]

Synthesis of tert-Butyl Carbamate

A procedure for synthesizing tert-butyl carbamate involves the reaction of t-butyl alcohol with sodium cyanate (B1221674) in the presence of trifluoroacetic acid.[12]

Materials:

-

t-butyl alcohol (0.20 mole, 14.8 g)

-

Benzene (B151609) (125 ml)

-

Sodium cyanate (0.40 mole, 26.0 g)

-

Trifluoroacetic acid (0.42 mole, 48.0 g)

-

Aqueous 5% sodium hydroxide (B78521)

-

Anhydrous magnesium sulfate (B86663)

-

Hexane (B92381) (for recrystallization)

Procedure:

-

A solution of t-butyl alcohol in benzene is placed in a 500-ml three-necked flask equipped with a stirrer, thermometer, and addition funnel.[12]

-

Sodium cyanate is added to create a suspension.[12]

-

While stirring slowly, trifluoroacetic acid is added dropwise at a rapid rate.[12]

-

The mixture is stirred for 24 hours at room temperature.[12]

-

The reaction mixture is then poured into 250 ml of an ice-water slurry.[12]

-

The benzene layer is decanted, and the aqueous slurry is rinsed with two 125-ml portions of benzene.[12]

-

The combined organic extracts are washed with 100 ml of aqueous 5% sodium hydroxide and 100 ml of water, then dried over anhydrous magnesium sulfate and filtered.[12]

-

The solvent is removed by distillation under reduced pressure from a water bath kept at 30°C to yield tert-butyl carbamate as white needles.[12]

-

The product can be recrystallized from hexane to achieve a melting point of 107–109°C. The yield is between 76-94%.[12]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of synthesized butyl carbamates.

-

n-Butyl Carbamate:

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[13]

-

IR Spectrum: The infrared spectrum shows characteristic peaks for the N-H stretching (3422-3332 cm⁻¹), C=O stretching (1694 cm⁻¹), N-H bending (1610 cm⁻¹), C-N stretching (1346 cm⁻¹), and C-O stretching (1068 cm⁻¹).[14][15]

-

Mass Spectrum: Mass spectral data (electron ionization) is available for n-butyl carbamate.[3][16]

-

-

tert-Butyl Carbamate:

Safety and Handling

Proper safety precautions are necessary when handling butyl carbamates.

-

n-Butyl Carbamate:

-

Hazards: May cause an allergic skin reaction and serious eye damage. Harmful if swallowed.[17]

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[17]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[17]

-

-

tert-Butyl Carbamate:

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing.[18]

-

Storage: Store in a cool, dry place in a tightly closed container.[18]

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing.[18] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[18]

-

Applications and Biological Relevance

Butyl carbamates serve as versatile chemical intermediates.[1]

-

They are used in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

In biochemical research, carbamate compounds are of interest for studying enzyme inhibitors and other biological pathways.[1]

-

tert-Butyl carbamate is specifically used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of functionalized tetrasubstituted pyrroles.[5][6]

The ability of the carbamate group to participate in inter- or intramolecular interactions makes it a key functional group in medicinal chemistry for modulating interactions with enzymes or receptors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. n-Butyl carbamate | C5H11NO2 | CID 11596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:592-35-8 | Chemsrc [chemsrc.com]

- 9. This compound [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. n-Butyl carbamate(592-35-8) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

n-Butyl carbamate synthesis from urea and butanol

An In-depth Technical Guide to the Synthesis of n-Butyl Carbamate (B1207046) from Urea (B33335) and Butanol

Introduction

n-Butyl carbamate is a valuable chemical intermediate with applications in the pharmaceutical and agricultural industries. It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and pesticides. One of the most direct and economically viable methods for its production is the reaction of urea with n-butanol. This process, which utilizes readily available and inexpensive starting materials, offers a scalable route to n-butyl carbamate. This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental procedures, and quantitative data from established methods.

Reaction Pathway and Mechanism

The synthesis of n-butyl carbamate from urea and n-butanol proceeds through the ammonolysis of the alcohol by urea, resulting in the formation of the carbamate and ammonia (B1221849) as a byproduct. The overall balanced chemical equation is:

CO(NH₂)₂ (Urea) + CH₃(CH₂)₃OH (n-Butanol) → NH₂COOCH₂(CH₂)₂CH₃ (n-Butyl Carbamate) + NH₃ (Ammonia)

The reaction is typically performed by heating a mixture of urea and an excess of n-butanol. The alcohol acts as both a reactant and a solvent. The process involves the nucleophilic attack of the oxygen atom from the butanol on the carbonyl carbon of urea, leading to the displacement of ammonia.

Caption: Overall reaction for the synthesis of n-butyl carbamate.

Experimental Protocols

A well-established, non-catalytic method for the synthesis of n-butyl carbamate is detailed in Organic Syntheses. This procedure provides a reliable foundation for laboratory-scale production.

Key Non-Catalytic Experimental Protocol

This protocol is adapted from the procedure by Tenney L. Davis and Stanley C. Lane.[1]

-

Reaction Setup:

-

To a 2-liter round-bottomed flask equipped with a reflux condenser, add 970 g (13.1 moles) of n-butyl alcohol.

-

Warm the n-butyl alcohol and add 180 g (3 moles) of urea in small portions with shaking. It is crucial to ensure the urea dissolves without melting and forming a separate layer, which can lead to decomposition and lower yields.[1]

-

The final portions of urea are dissolved by bringing the solution to a boil.

-

-

Reflux:

-

Reflux the resulting solution for 30 hours.[1]

-

During this period, ammonia gas will evolve and escape from the top of the condenser.

-

-

Workup and Purification:

-

After reflux, remove the condenser and arrange the flask for distillation using an efficient column.

-

Distill the excess n-butyl alcohol (which contains dissolved ammonia) until the temperature of the liquid in the flask reaches 150°C. This distillate can be reused in subsequent runs.[1]

-

Allow the remaining material in the flask to cool, upon which it will solidify.

-

To purify the solid, boil it with 1 liter of ligroin (b.p. 60–90°C) and filter the mixture. The undissolved solid is primarily cyanuric acid, a byproduct.[1]

-

The cyanuric acid is further washed with two 100 cc portions of boiling ligroin and then a final 100 cc of warm ligroin on the filter.[1]

-

Combine the ligroin filtrates and washings and distill under atmospheric pressure until the liquid temperature reaches 150°C to remove the ligroin.

-

The final residue is then distilled under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm.[1]

-

The product is pure n-butyl carbamate, which melts at 53–54°C.[1]

-

Data Presentation

The quantitative data from the described experimental protocol and from catalytic studies are summarized below.

Table 1: Summary of Non-Catalytic Synthesis Data[1]

| Parameter | Value |

| Reactants | |

| Urea | 180 g (3 moles) |

| n-Butyl Alcohol | 970 g (13.1 moles) |

| Molar Ratio (Butanol:Urea) | ~4.4 : 1 |

| Reaction Conditions | |

| Temperature | Reflux (Boiling point of n-butanol) |

| Time | 30 hours |

| Product Yield | |

| n-Butyl Carbamate | 263–266 g |

| Theoretical Yield | 351.45 g |

| Percentage Yield | 75–76% |

| Byproduct Yield | |

| Cyanuric Acid | 12–18 g (9–14% of theoretical) |

Table 2: Comparison of Catalytic vs. Non-Catalytic Synthesis

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Non-Catalytic | None | Reflux | 30 | 75-76% | [1] |

| Catalytic | TiO₂-Cr₂O₃/SiO₂ | 190 | 8 | ~96% | [2][3] |

| Catalytic | Indium triflate | Not specified | Not specified | Good to Excellent | [4] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of n-butyl carbamate can be visualized as a series of sequential steps.

Caption: General experimental workflow for n-butyl carbamate synthesis.

Catalytic Approaches

While the direct reaction of urea and butanol is effective, the required long reaction times and moderate yields have prompted research into catalytic methods. Catalysts can significantly improve reaction rates and yields.

Several catalysts have been shown to be effective for the synthesis of carbamates from urea and alcohols. For instance, a mixed oxide catalyst of TiO₂–Cr₂O₃/SiO₂ has been reported to give a high yield of n-butyl carbamate (around 96%) under optimized conditions (190°C for 8 hours).[2][3] This represents a significant improvement over the uncatalyzed process, drastically reducing the reaction time while increasing the yield. Other catalysts, such as indium triflate, have also been reported to effectively catalyze the synthesis of primary carbamates from alcohols and urea.[4] These catalytic systems offer a more efficient and potentially more environmentally friendly route by reducing energy consumption and improving atom economy.

Conclusion

The synthesis of n-butyl carbamate from urea and n-butanol is a robust and well-documented procedure. The classical, non-catalytic method provides a reliable yield of 75-76% and serves as an excellent foundational protocol for researchers.[1] For professionals in drug development and industrial settings, catalytic approaches offer significant advantages, including drastically reduced reaction times and improved yields of up to 96%.[2][3] The choice between these methods will depend on the desired scale, efficiency requirements, and available resources. This guide provides the necessary technical details for both approaches to aid researchers and scientists in their synthetic endeavors.

References

Butyl carbamate reaction mechanism with isocyanates

An In-depth Technical Guide on the Synthesis and Reaction Mechanisms of Butyl Carbamate (B1207046) from Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl carbamate and its N-substituted derivatives are important structural motifs in organic chemistry and drug development. Carbamates serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. Understanding the reaction mechanisms for their synthesis is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. This guide provides a detailed overview of the synthesis of this compound, focusing on the reaction of butanol with isocyanates. It includes a discussion of uncatalyzed and catalyzed reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Reaction: Butanol and Isocyanate to this compound

The fundamental reaction for the formation of a carbamate involves the nucleophilic addition of an alcohol to the electrophilic carbon of an isocyanate group. For the synthesis of this compound, n-butanol is reacted with an isocyanate.

General Reaction Scheme: R-N=C=O + CH₃(CH₂)₃OH → R-NH-CO-O-(CH₂)₃CH₃ (Isocyanate + n-Butanol → N-substituted this compound)

The reaction can proceed without a catalyst, particularly with unhindered isocyanates and primary alcohols at temperatures ranging from 25 to 100 °C.[1] However, for hindered reactants or to increase the reaction rate and selectivity, catalysts are often employed.

Reaction Mechanisms

The mechanism of carbamate formation can vary depending on the absence or presence and type of catalyst.

Uncatalyzed Thermal Reaction

In the absence of a catalyst, the reaction is believed to proceed through a multimolecular mechanism where additional alcohol molecules participate in the transition state.[2][3][4] One alcohol molecule acts as the nucleophile, while others may serve to polarize the isocyanate group and facilitate proton transfer in a concerted fashion.[2][3][4] The nucleophilic attack occurs at the carbon of the N=C bond of the isocyanate.[3]

Caption: Uncatalyzed multimolecular reaction pathway.

Tertiary Amine Catalyzed Mechanism

Tertiary amines are common catalysts for the isocyanate-alcohol reaction. The mechanism involves the formation of a complex between the tertiary amine and the alcohol through hydrogen bonding. This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate.

Caption: Tertiary amine catalyzed reaction mechanism.

Organotin Catalyzed Mechanism

Organotin compounds, such as dibutyltin (B87310) dilaurate, are highly effective catalysts. The proposed mechanism involves the formation of a ternary complex between the organotin catalyst, the alcohol, and the isocyanate. The tin atom coordinates with the oxygen of the isocyanate and the oxygen of the alcohol, bringing the reactants into close proximity and activating them for the reaction.

Caption: Organotin catalyzed reaction mechanism.

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of carbamates from alcohols and isocyanates.

Table 1: Gas-Phase Synthesis of Propargyl n-Butyl Carbamate.[5]

| Reactant A | Flow Rate ( kg/h ) | Reactant B | Flow Rate ( kg/h ) | Molar Ratio (A:B) | Temperature (°C) | Reaction Time (min) | Product Yield ( kg/h ) |

| n-Butyl Isocyanate | 63.4 | Propargyl Alcohol | 36.6 | ~1:1.05 | 115-130 | 60 | 101.1 |

| n-Butyl Isocyanate | 63.4 | Propargyl Alcohol | 37.7 | ~1:1.1 | 130-145 | 40 | 101.1 |

Note: While this data is for propargyl alcohol, it provides a valuable reference for a continuous flow, gas-phase process.

Table 2: Catalytic Activity in Phenyl Isocyanate and t-Butyl Alcohol Reaction.[1]

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) |

| Dibutyltin Dilaurate | 1 | 40 | 24 | >95 |

| Tributyltin Acetate | 1 | 40 | 24 | >95 |

| 2-Tributylstannylpropanol | 1 | 40 | 24 | >95 |

Table 3: Thermolysis of N-n-Butylcarbamate for Butyl Isocyanate Production.[3][6]

| Catalyst | Temperature Range (°C) | Phase | Max. Yield of Butyl Isocyanate (%) |

| None | 200 - 450 | Gas | Not specified |

| Dibutyltin Dilaurate | Lowered vs. non-cat. | Gas | 49 |

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Carbamate from Urea (B33335) and n-Butanol (Isocyanate-Free Method)

This protocol is adapted from Organic Syntheses, a reliable source for reproducible procedures. It avoids the direct use of isocyanates.

Materials:

-

n-Butyl alcohol (970 g, 13.1 moles)

-

Urea (180 g, 3 moles)

-

Ligroin (b.p. 60-90°C)

Procedure:

-

To a 2-L round-bottomed flask equipped with a reflux condenser, add 970 g of n-butyl alcohol.

-

Warm the alcohol and add 180 g of urea in small portions with shaking, ensuring the urea dissolves without melting and forming a separate layer.[2]

-

Once all the urea is dissolved, reflux the solution for 30 hours. Ammonia gas will evolve from the condenser.[2]

-

After reflux, remove the condenser and distill the excess n-butyl alcohol until the liquid temperature reaches 150°C.

-

Cool the remaining material in the flask until it solidifies.

-

Boil the solid with 1 L of ligroin (b.p. 60-90°C) and filter. The undissolved solid is primarily cyanuric acid.

-

Boil the filtered solid again with two 100-mL portions of fresh ligroin and filter.

-

Combine all the ligroin filtrates and distill at atmospheric pressure until the liquid temperature reaches 150°C.

-

Distill the residue under reduced pressure, collecting the fraction that boils at 108-109°C/14 mm Hg.[2]

-

The product is pure n-butyl carbamate, which melts at 53-54°C. The expected yield is 263-266 g (75-76%).[2]

Protocol 2: General Procedure for Synthesis of N-Aryl Carbamates from Isocyanates and Alcohols

This is a general laboratory-scale procedure for the reaction of an isocyanate with an alcohol.

Materials:

-

Aryl isocyanate (1 equivalent)

-

n-Butanol (1-1.2 equivalents)

-

Anhydrous toluene (B28343) or THF

-

Catalyst (e.g., dibutyltin dilaurate, 0.1-1 mol%)

-

Drying tube (CaCl₂)

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

-

Dissolve the aryl isocyanate in anhydrous toluene.

-

If using a catalyst, add it to the isocyanate solution.

-

Slowly add n-butanol to the stirred solution at room temperature. An exotherm may be observed.

-

After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-80°C) to ensure completion.

-

Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from hexane (B92381) or ethanol/water) or column chromatography.

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]

- 6. butlerov.com [butlerov.com]

Navigating the Synthesis of Butyl Carbamate: A Technical Guide to Maximizing Yield

For Researchers, Scientists, and Drug Development Professionals

The synthesis of butyl carbamate (B1207046), a key intermediate in various industrial and pharmaceutical applications, presents a practical case study in the crucial chemical principles of theoretical versus experimental yield. Achieving high efficiency in this reaction is paramount for cost-effective and sustainable production. This in-depth technical guide provides a comprehensive overview of the synthesis of butyl carbamate, focusing on a widely used method, and delves into the factors that influence its yield, offering insights for process optimization.

Understanding Theoretical and Experimental Yield

In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses.[1][2] It is a calculated value based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield), conversely, is the measured mass of the product actually obtained after performing the reaction and purification.[1][2]

The efficiency of a reaction is quantified by the percent yield , which is the ratio of the experimental yield to the theoretical yield, expressed as a percentage:[1]

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Several factors can cause the experimental yield to be lower than the theoretical yield, including incomplete reactions, the formation of byproducts through side reactions, and losses during product isolation and purification.

Synthesis of this compound from n-Butanol and Urea (B33335)

A common and well-documented method for synthesizing n-butyl carbamate is the reaction of n-butanol with urea.[3] This process involves heating the two reactants, leading to the formation of this compound and ammonia (B1221849) as a byproduct.

Reaction Mechanism

The overall reaction can be represented as follows:

CH₃(CH₂)₃OH + NH₂CONH₂ → CH₃(CH₂)₃OCONH₂ + NH₃ (n-Butanol + Urea → this compound + Ammonia)

The reaction proceeds through the nucleophilic attack of the oxygen atom in n-butanol on the carbonyl carbon of urea, followed by the elimination of ammonia.

// Reactants nButanol [label="n-Butanol\n(CH₃(CH₂)₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Urea\n(NH₂CONH₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Intermediate [label="Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Products ButylCarbamate [label="this compound\n(CH₃(CH₂)₃OCONH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia\n(NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows nButanol -> Intermediate [color="#4285F4"]; Urea -> Intermediate [color="#4285F4"]; Intermediate -> ButylCarbamate [label="+ Heat", color="#34A853"]; Intermediate -> Ammonia [color="#EA4335"]; } dot Figure 1. Simplified reaction pathway for the synthesis of this compound from n-butanol and urea.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

n-Butyl alcohol: 970 g (13.1 moles)

-

Urea: 180 g (3 moles)

-

Ligroin (b.p. 60-90°C)

Procedure:

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, warm 970 g of n-butyl alcohol.

-

Addition of Urea: Gradually add 180 g of urea to the warm n-butyl alcohol with shaking. Ensure the urea dissolves without melting and forming a separate layer, as this can lead to decomposition and the formation of cyanuric acid, which will reduce the yield.[3]

-

Reflux: Once all the urea has dissolved, reflux the solution for 30 hours. During this time, ammonia gas will be evolved and escape from the top of the condenser. A small amount of ammonium (B1175870) carbamate may solidify in the condenser and should be monitored to prevent clogging.[3]

-

Distillation: After reflux, remove the condenser and distill the mixture through an efficient column until the liquid temperature reaches 150°C. The distillate, consisting of n-butyl alcohol and ammonia, can be reused.

-

Isolation of Product: The residue in the flask, which solidifies on cooling, contains this compound and cyanuric acid.

-

Purification:

-

Boil the solidified residue with 1 liter of ligroin (b.p. 60–90°C) and filter the hot solution.

-

Boil the undissolved solid with two additional 100 cc portions of ligroin, filter, and wash the solid on the filter with another 100 cc of warm ligroin. The remaining white, gritty solid is primarily cyanuric acid.[3]

-

Combine the ligroin filtrates and washings.

-

-

Final Distillation: Distill the combined ligroin solution at atmospheric pressure until the liquid temperature reaches 150°C. Then, distill the residue under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm.[3]

Yield Data:

| Parameter | Value | Reference |

| Theoretical Yield | 351.45 g | Calculated |

| Experimental Yield | 263–266 g | [3] |

| Percent Yield | 75–76% | [3] |

| Byproduct (Cyanuric Acid) Yield | 12–18 g (9–14% of theoretical) | [3] |

Calculation of Theoretical Yield: The molar mass of urea (limiting reactant) is approximately 60.06 g/mol , and the molar mass of this compound is approximately 117.15 g/mol . Moles of urea = 180 g / 60.06 g/mol ≈ 3.00 moles Based on the 1:1 stoichiometry, 3.00 moles of this compound should be produced. Theoretical yield = 3.00 moles * 117.15 g/mol = 351.45 g

Experimental Workflow

// Steps Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction:\nn-Butanol + Urea\n(Reflux for 30h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation1 [label="Initial Distillation\n(Remove excess n-Butanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolation [label="Isolation of Crude Product\n(Solid residue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification with Ligroin\n(Separate this compound from Cyanuric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation2 [label="Final Distillation\n(Under reduced pressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Arrows Start -> Reaction [color="#4285F4"]; Reaction -> Distillation1 [color="#4285F4"]; Distillation1 -> Isolation [color="#4285F4"]; Isolation -> Purification [color="#4285F4"]; Purification -> Distillation2 [color="#4285F4"]; Distillation2 -> Product [color="#34A853"]; } dot Figure 2. General experimental workflow for the synthesis and purification of this compound.

Factors Influencing the Yield of this compound

Several factors can impact the experimental yield of this compound. Understanding and controlling these variables is crucial for optimizing the synthesis.

-

Reaction Temperature and Time: The reaction requires prolonged heating (reflux) to proceed at a reasonable rate. Insufficient heating time will result in incomplete conversion of the reactants and a lower yield. Conversely, excessive temperatures can promote the decomposition of urea into cyanuric acid, which is a significant side reaction that reduces the yield of the desired product.[3]

-

Molar Ratio of Reactants: In the described procedure, a large excess of n-butanol is used.[3] This helps to keep the urea in solution and drives the reaction equilibrium towards the products. The optimal molar ratio of alcohol to urea can be a key parameter to investigate for process optimization.[4]

-

Removal of Ammonia: The formation of ammonia as a byproduct means the reaction is reversible.[5] Efficient removal of ammonia from the reaction mixture as it is formed will shift the equilibrium to the right, favoring the formation of this compound and thereby increasing the yield. In the reflux setup, ammonia escapes as a gas.

-

Catalysts: While the uncatalyzed reaction proceeds, the use of catalysts can significantly improve the reaction rate and yield. Studies have shown that various catalysts, such as silica (B1680970) gel supported metal oxides (e.g., TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂), can achieve this compound yields of up to 96%.[6]

-

Purity of Reactants: The purity of the starting materials is critical. Impurities in the n-butanol or urea can lead to unwanted side reactions and a lower yield of the desired product.

-

Purification Process: Losses are inevitable during the workup and purification steps. The multiple extraction and distillation stages can lead to a reduction in the final isolated yield. Optimizing these procedures to minimize product loss is essential.

Conclusion

The synthesis of this compound from n-butanol and urea provides a clear illustration of the difference between theoretical and experimental yields. While stoichiometry dictates a theoretical maximum, practical limitations and side reactions, primarily the formation of cyanuric acid, result in a lower experimental yield. By carefully controlling reaction conditions such as temperature, reaction time, and reactant ratios, and by considering the use of catalysts, researchers and chemical engineers can significantly improve the efficiency of this synthesis. A thorough understanding of the underlying chemical principles and experimental parameters is paramount for maximizing the yield and purity of this compound in both laboratory and industrial settings.

References

An In-depth Technical Guide to the Solubility of Butyl Carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl carbamate (B1207046) in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and chemical synthesis, where it serves as an important intermediate. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Introduction to Butyl Carbamate

This compound (n-butyl carbamate), with the chemical formula C₅H₁₁NO₂, is a carbamate ester that is of significant interest in organic synthesis and medicinal chemistry. Its molecular structure influences its physical and chemical properties, including its solubility in different solvent systems. The presence of both a polar carbamate group and a nonpolar butyl chain gives it a variable solubility profile that is dependent on the nature of the solvent.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Citation |

| Water | H₂O | 37 | 25.8 | 0.220 | [1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Ethanol | Alcohol | Very Soluble | [1] |

| Acetone | Ketone | Generally Soluble | [2] |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | [1] |

It is important to note that terms like "soluble," "slightly soluble," and "very soluble" are qualitative indicators. For precise applications, experimental determination of solubility under specific laboratory conditions is highly recommended. The lack of extensive public data underscores the need for the experimental protocols detailed in the following section.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, based on the well-established shake-flask method, are provided. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane (B92381), dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 20 mL)

-

Thermostatically controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system for quantification.

3.2. Procedure for Quantitative Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration of this compound into the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculate the original solubility in the solvent (e.g., in g/L or mol/L) by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[2] For endothermic dissolution processes, increasing the temperature will favor solubility.

-

Solvent Polarity: The principle of "like dissolves like" is a crucial guideline. This compound, having both polar (carbamate group) and nonpolar (butyl group) characteristics, is expected to be more soluble in solvents of intermediate polarity. Its high solubility in ethanol, a polar protic solvent, and acetone, a polar aprotic solvent, supports this.[2] Conversely, its solubility is expected to be lower in highly nonpolar solvents like hexane and potentially in highly polar solvents where the nonpolar butyl chain hinders solvation.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains limited in the public domain, the qualitative information and detailed experimental protocols presented here offer a robust framework for researchers, scientists, and drug development professionals. The provided workflow for solubility determination is intended to facilitate the generation of precise and reliable data tailored to specific research and development needs, thereby enabling the effective use of this compound in various scientific applications.

References

Spectroscopic Analysis of n-Butyl Carbamate: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for n-butyl carbamate (B1207046) (C₅H₁₁NO₂), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented for researchers in drug development and chemical analysis.

Spectroscopic Data

The structural confirmation and purity assessment of n-butyl carbamate rely on the interpretation of its unique spectral fingerprints. The following sections summarize the critical data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for n-Butyl Carbamate

| ¹H NMR Data (CDCl₃) | Assignment | ¹³C NMR Data (CDCl₃) | Assignment |

| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Carbon Atom |

| ~4.70 | br s, 2H | ~156.8 | C=O |

| 4.05 | t, 2H | ~64.9 | O-C H₂- |

| 1.68 - 1.52 | m, 2H | ~31.2 | -C H₂-CH₂-CH₃ |

| 1.48 - 1.30 | m, 2H | ~19.1 | -C H₂-CH₃ |

| 0.93 | t, 3H | ~13.7 | -CH₃ |

-

¹H NMR Interpretation: The proton spectrum shows a characteristic triplet for the terminal methyl group (-CH₃) and a triplet for the methylene (B1212753) group attached to the oxygen (-OCH₂-). The two central methylene groups appear as overlapping multiplets. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR Interpretation: The carbon spectrum displays five distinct signals, corresponding to each unique carbon atom in the n-butyl carbamate structure. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[2]

Table 2: Key IR Absorption Bands for n-Butyl Carbamate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 - 3200 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| ~2960 - 2870 | C-H Stretch | Alkyl (C-H) |

| ~1700 | C=O Stretch | Carbonyl (Ester) |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

| ~1250 | C-O Stretch | Ester (C-O) |

-

IR Spectrum Interpretation: The spectrum is dominated by a strong, broad absorption band for the N-H stretching of the primary amine group.[3] A very strong and sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The C-H stretching of the butyl group is visible just below 3000 cm⁻¹, and the C-O single bond stretch appears in the fingerprint region.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is for Electron Ionization (EI) mass spectrometry.

Table 3: Mass Spectrometry Data (EI) for n-Butyl Carbamate

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Intensity |

| 117 | [M]⁺ (Molecular Ion) | Moderate |

| 102 | [M - CH₃]⁺ | Low |

| 74 | [C₃H₈NO₂]⁺ | Moderate |

| 62 | [H₂NCOOH + H]⁺ | High |

| 57 | [C₄H₉]⁺ | Moderate |

| 44 | [H₂NCO]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

-

MS Interpretation: The molecular ion peak is observed at an m/z of 117, confirming the molecular weight of n-butyl carbamate.[4] Common fragmentation patterns include the loss of alkyl fragments and cleavages characteristic of carbamates, leading to prominent peaks at m/z 62, 44, and 41.[5][6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for n-butyl carbamate. Instrument-specific parameters may require optimization.

2.1. NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of n-butyl carbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is free of particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and accumulating 1024 or more scans.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2. Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place a small drop of liquid n-butyl carbamate or a small amount of solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

2.3. Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like n-butyl carbamate, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will generate the positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: Detect the ions and record their abundance. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a chemical entity like n-butyl carbamate is illustrated below. This process ensures that complementary data from multiple techniques are used for unambiguous structure elucidation and characterization.

References

An In-depth Technical Guide on the Thermal Decomposition Products of Butyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of butyl carbamate (B1207046), detailing the primary and potential secondary decomposition pathways, quantitative analysis of the products, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with carbamate compounds in various scientific and industrial applications.

Introduction

Butyl carbamate, a simple alkyl carbamate, is a molecule of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety, and the prediction of potential degradation products. The thermal decomposition of carbamates can proceed through several mechanisms, primarily dictated by the structure of the alkyl and amine substituents. This guide focuses on the elucidation of these pathways for n-butyl carbamate.

Thermal Decomposition Pathways

The thermal decomposition of n-butyl carbamate primarily proceeds through a reversible, unimolecular elimination reaction to yield butyl isocyanate and butanol.[1][2] A potential secondary pathway, analogous to the decomposition of t-alkyl carbamates, involves the formation of butylamine, carbon dioxide, and 1-butene (B85601).[3]

Primary Decomposition Pathway: Formation of Butyl Isocyanate and Butanol

In the gas phase, at temperatures ranging from 200 to 450 °C, n-butyl carbamate undergoes thermolysis to produce n-butyl isocyanate and 1-butanol.[1][2] This reaction is a key method for the synthesis of alkyl isocyanates.[1][4] The process is reversible, which can complicate its industrial application.[1][2]

The proposed mechanism for this decomposition is a four-centered transition state.[5]

Caption: Primary thermal decomposition pathway of this compound.

Potential Secondary Decomposition Pathway

While the formation of isocyanate and alcohol is the dominant pathway for primary alkyl carbamates, a secondary decomposition route can be considered, particularly at higher temperatures. This pathway involves a six-centered transition state and leads to the formation of an amine, carbon dioxide, and an alkene. For n-butyl carbamate, this would result in butylamine, carbon dioxide, and 1-butene.[3]

Caption: Potential secondary thermal decomposition pathway of this compound.

Quantitative Analysis of Decomposition Products

Quantitative data on the thermal decomposition of n-butyl carbamate is crucial for understanding the reaction kinetics and optimizing conditions for desired product formation.

| Product | Decomposition Temperature (°C) | Yield (%) | Analytical Method | Reference |

| Butyl Isocyanate | 200 - 450 | 49 | HPLC-UV, MS | [2] |

| 1-Butanol | 200 - 450 | Not specified | HPLC-UV, MS | [2] |

| Butylamine | Higher temperatures | Not specified | - | [3] |

| Carbon Dioxide | Higher temperatures | Not specified | - | [3] |

| 1-Butene | Higher temperatures | Not specified | - | [3] |

Note: The yield of butyl isocyanate can be influenced by the presence of a catalyst, such as dibutyltin (B87310) dilaurate, which can lower the required thermolysis temperature.[1][2] The yields for the secondary decomposition products are not well-documented for n-butyl carbamate and are expected to be minor compared to the primary pathway.

Experimental Protocols

A multi-faceted analytical approach is required to fully characterize the thermal decomposition products of this compound. This typically involves a combination of thermal analysis and chromatography techniques.

Experimental Workflow

Caption: General experimental workflow for analyzing this compound thermal decomposition.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS provides real-time information about the mass loss of a sample as a function of temperature, coupled with the identification of the evolved gaseous products.[6][7]

-

Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer via a heated transfer line.

-

TGA Method:

-

Sample Size: 5-10 mg

-

Crucible: Alumina or platinum

-

Temperature Program: 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Purge Gas: Nitrogen or Argon at a flow rate of 50 mL/min.

-

-

MS Method:

-

Transfer Line Temperature: 250 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-200.

-

Data Acquisition: Scan mode to identify all evolved species.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile decomposition products.

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Pyrolysis Method:

-

Sample Size: 0.1-0.5 mg

-

Pyrolysis Temperature: Isothermal pyrolysis at various temperatures (e.g., 250 °C, 350 °C, 450 °C) to observe the change in product distribution.

-

-

GC Method:

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Injector Temperature: 250 °C.

-

-

MS Method:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

HPLC is suitable for the analysis of the unreacted this compound and non-volatile or thermally labile decomposition products.[2]

-

Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

UV Detection: 210 nm.

-

MS Detection: Electrospray ionization (ESI) in positive mode.

-

Conclusion

The thermal decomposition of n-butyl carbamate is a well-defined process primarily leading to the formation of butyl isocyanate and 1-butanol. This reaction is of significant interest for the synthesis of isocyanates. While a secondary decomposition pathway leading to butylamine, carbon dioxide, and 1-butene is theoretically possible, it is expected to be a minor route under typical thermolysis conditions. A comprehensive analytical approach combining thermal analysis with mass spectrometry and chromatography is essential for the complete characterization and quantification of the decomposition products. The experimental protocols outlined in this guide provide a robust framework for researchers investigating the thermal stability and degradation of this compound and related compounds.

References

- 1. butlerov.com [butlerov.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Obtaining Isocyanates Through Thermal Decomposition of Carbamates | International Journal of Scientific Trends [scientifictrends.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 7. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of n-Butyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate of n-butyl carbamate (B1207046) under acidic conditions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the stability and degradation pathways of carbamate-containing compounds. This document details the kinetics, underlying mechanisms, and experimental protocols for studying this important reaction.

Introduction to Carbamate Hydrolysis

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The carbamate functional group is a key structural motif in numerous pharmaceuticals, agrochemicals, and industrial polymers. The stability of the carbamate linkage is a critical factor in the efficacy, shelf-life, and environmental fate of these molecules. Under acidic conditions, carbamates can undergo hydrolysis, breaking the ester bond to yield an alcohol, an amine, and carbon dioxide. Understanding the rate and mechanism of this degradation is paramount for drug formulation, stability testing, and risk assessment.

While acid-catalyzed hydrolysis of carbamates can occur, many are found to be more stable in slightly acidic conditions compared to alkaline environments where degradation is often rapid.[1] The rate of hydrolysis is significantly influenced by the structure of the carbamate, the pH of the solution, and the temperature.[1]

Kinetics of n-Butyl Carbamate Hydrolysis

Quantitative kinetic data specifically for the acid-catalyzed hydrolysis of n-butyl carbamate is not extensively available in the public literature. However, data from related simple alkyl carbamates, such as ethyl carbamate, can provide valuable insights into the expected behavior of n-butyl carbamate. The hydrolysis of carbamates generally follows pseudo-first-order kinetics under constant pH conditions.

The overall hydrolysis rate constant (kobs) can be described by the following equation, which accounts for acid-catalyzed (kA), neutral (kN), and base-catalyzed (kB) pathways:

kobs = kA[H+] + kN + kB[OH-]

Under acidic conditions (pH < 6), the acid-catalyzed term is dominant.[2]

Table 1: Hydrolysis Rate Constants for Ethyl Carbamate (as a proxy for n-Butyl Carbamate)

| pH | Temperature (°C) | Rate Constant (kobs) (s⁻¹) | Half-life (t1/2) | Reference |

| < 2 | 100 | Specific acid catalysis observed | Not specified | U.S. EPA[3] |

| 2-6.5 | 100 | Spontaneous hydrolysis | Not specified | U.S. EPA[3] |

Note: This data is for ethyl carbamate and serves as an estimate for the behavior of n-butyl carbamate due to the lack of specific data for the latter. The rate of hydrolysis is expected to be slow for simple alkyl carbamates under ambient conditions.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of n-butyl carbamate is proposed to proceed through a specific acid-catalyzed, bimolecular acyl-oxygen cleavage mechanism (AAC2), which is common for esters.[4] This mechanism involves a pre-equilibrium protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack by water.

The key steps are:

-

Protonation of the carbonyl oxygen: The carbonyl oxygen of the carbamate is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step of the reaction.

-

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

-

Elimination of the leaving group: The C-N bond cleaves, leading to the departure of n-butylamine.

-

Deprotonation: The resulting protonated carboxylic acid (carbamic acid) is deprotonated by water to yield carbamic acid, which is unstable and rapidly decomposes to carbon dioxide and ammonia.

Below is a diagram illustrating the AAC2 hydrolysis mechanism for n-butyl carbamate.

Figure 1: Proposed AAC2 mechanism for the acid-catalyzed hydrolysis of n-butyl carbamate.

Experimental Protocol for Kinetic Analysis

This section provides a detailed methodology for determining the hydrolysis rate of n-butyl carbamate under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

n-Butyl carbamate (analytical standard)

-

n-Butylamine (analytical standard)

-

Hydrochloric acid (HCl), certified ACS grade

-

Sodium hydroxide (B78521) (NaOH), certified ACS grade

-

Phosphoric acid (H₃PO₄), HPLC grade

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (pH 2, 3, 4, 5, 6)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC vials with septa

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Analytical balance

-

Water bath or incubator

Experimental Workflow

The following diagram outlines the general workflow for the kinetic study.

Figure 2: General experimental workflow for the kinetic analysis of n-butyl carbamate hydrolysis.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of n-butyl carbamate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of acidic buffer solutions (e.g., citrate-phosphate or phosphate (B84403) buffers) at the desired pH values (e.g., pH 2, 3, 4, 5, and 6).

-

Prepare standard solutions of n-butyl carbamate and n-butylamine in the mobile phase for HPLC calibration.

-

-

Hydrolysis Reaction:

-

For each pH value to be tested, pre-heat the corresponding buffer solution in a temperature-controlled water bath to the desired reaction temperature (e.g., 25°C, 40°C, 60°C).

-

Initiate the hydrolysis reaction by adding a small, known volume of the n-butyl carbamate stock solution to the pre-heated buffer solution to achieve the desired initial concentration (e.g., 10-100 µg/mL). Ensure rapid mixing.

-

Start a timer immediately upon addition of the carbamate.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of reaction.

-

Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by adding a quenching agent (e.g., a strong base to neutralize the acid) or by diluting the aliquot in a cold mobile phase.[2]

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC. A suitable method for the separation of n-butyl carbamate and its hydrolysis product, n-butylamine, should be developed and validated.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV at a wavelength of maximum absorbance for n-butyl carbamate (e.g., ~210 nm).

-

-

Construct a calibration curve for both n-butyl carbamate and n-butylamine to quantify their concentrations in the reaction samples.

-

-

Data Analysis:

-

From the HPLC data, determine the concentration of n-butyl carbamate remaining at each time point.

-

Plot the natural logarithm of the concentration of n-butyl carbamate (ln[n-butyl carbamate]) versus time.

-

The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).

-

The half-life (t1/2) of the hydrolysis reaction can be calculated using the equation: t1/2 = 0.693 / kobs.

-

To determine the second-order acid-catalyzed rate constant (kA), plot the observed pseudo-first-order rate constants (kobs) against the hydrogen ion concentration [H⁺] for the different pH values tested. The slope of this plot will be kA.

-

Summary of Quantitative Data

As specific experimental data for the acid-catalyzed hydrolysis of n-butyl carbamate is scarce, the following table provides a template for summarizing experimentally determined kinetic parameters.

Table 2: Template for Summarizing Kinetic Data for n-Butyl Carbamate Hydrolysis

| pH | Temperature (°C) | Initial [n-Butyl Carbamate] (M) | Pseudo-first-order Rate Constant (kobs) (s⁻¹) | Half-life (t1/2) (s) | Second-order Rate Constant (kA) (M⁻¹s⁻¹) |

Conclusion

This technical guide provides a framework for understanding and investigating the acid-catalyzed hydrolysis of n-butyl carbamate. While specific kinetic data for this compound is limited, the provided mechanistic insights and detailed experimental protocol offer a solid foundation for researchers to conduct their own stability studies. The AAC2 mechanism is the most probable pathway for this reaction, and HPLC is a robust analytical technique for monitoring its kinetics. Accurate determination of the hydrolysis rate is essential for the development of stable formulations and for predicting the environmental persistence of n-butyl carbamate and related compounds. Further research is encouraged to populate the quantitative data for this and other simple alkyl carbamates to build a more comprehensive understanding of their stability profiles.

References

The Ascendant Trajectory of Butyl Carbamate Derivatives in Therapeutic Innovation: An In-depth Technical Guide